
2-(Bromomethyl)-4,5-dichloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4,5-dichloropyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second carbon and two chlorine atoms attached to the fourth and fifth carbons of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,5-dichloropyridine typically involves the bromination of 4,5-dichloropyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
化学反应分析
Types of Reactions
2-(Bromomethyl)-4,5-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4,5-dichloro-2-methylpyridine.
科学研究应用
2-(Bromomethyl)-4,5-dichloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of polymers and other materials with specific properties
作用机制
The mechanism of action of 2-(Bromomethyl)-4,5-dichloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The chlorine atoms on the pyridine ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in chemical transformations .
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-(Bromomethyl)benzophenone derivatives
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)-4,5-dichloropyridine is unique due to the presence of both bromomethyl and dichloropyridine functionalities. This dual functionality allows for a broader range of chemical reactions and applications. The presence of chlorine atoms on the pyridine ring also enhances its reactivity and potential for further functionalization .
属性
分子式 |
C6H4BrCl2N |
|---|---|
分子量 |
240.91 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4,5-dichloropyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2 |
InChI 键 |
WXYJYRHECDTWCK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=C1Cl)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



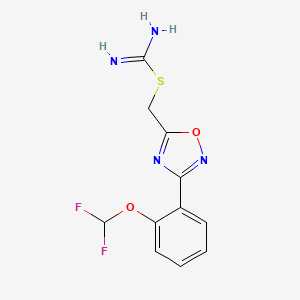
![(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776553.png)
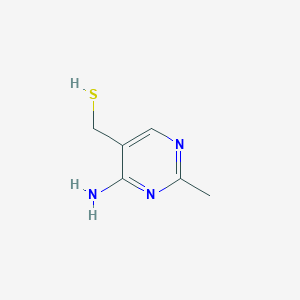
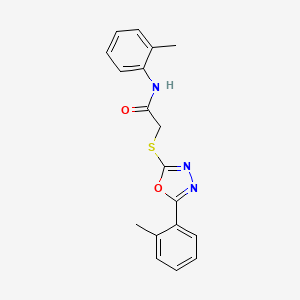
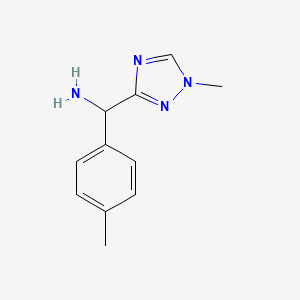
![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B11776570.png)
![2-(Difluoromethoxy)-5-iodobenzo[d]oxazole](/img/structure/B11776585.png)
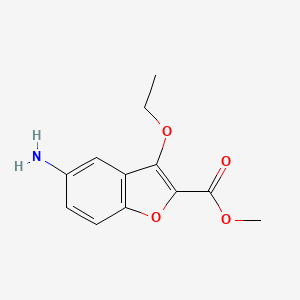
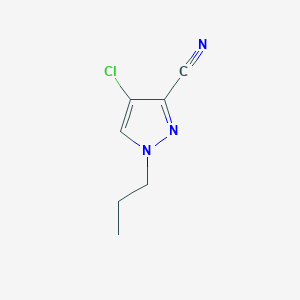
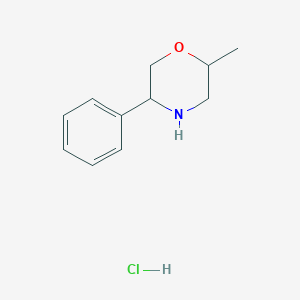
![(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)
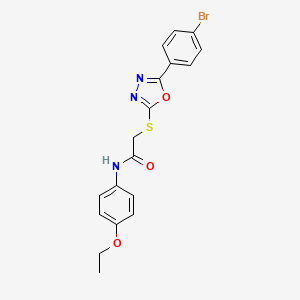
![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)
